Home > Products > Screening Compounds P6234 > Cimetidine EP Impurity B
Cimetidine EP Impurity B - 138035-55-9

Cimetidine EP Impurity B

Catalog Number: EVT-1478555
CAS Number: 138035-55-9
Molecular Formula: C10H15N5OS
Molecular Weight: 253.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cimetidine is a histamine H2 receptor antagonist commonly used to treat conditions like peptic ulcers and gastroesophageal reflux disease. Cimetidine European Pharmacopoeia Impurity B, a specific impurity of cimetidine, is of significant concern in pharmaceutical formulations due to its potential impact on the drug's efficacy and safety. Understanding the source, classification, and implications of this impurity is crucial for maintaining drug quality and compliance with regulatory standards.

Source

Cimetidine European Pharmacopoeia Impurity B arises during the synthesis of cimetidine, often as a byproduct of various chemical reactions involved in its preparation. The presence of impurities in pharmaceutical compounds can affect their therapeutic effectiveness and safety profiles, necessitating rigorous analytical methods for their identification and quantification.

Classification

Cimetidine European Pharmacopoeia Impurity B is classified as an organic compound and falls under the broader category of pharmaceutical impurities. It is identified based on its structural characteristics and its relation to the parent compound, cimetidine.

Synthesis Analysis

Methods

The synthesis of cimetidine involves several chemical reactions, primarily starting from 5-methylimidazole derivatives. Various methods have been documented for producing cimetidine, each yielding different impurities, including Cimetidine European Pharmacopoeia Impurity B.

  1. Reaction with Cysteamine Hydrochloride: The reaction begins with 4-halomethyl-5-methylimidazole derivatives reacting with cysteamine hydrochloride to form intermediates that subsequently yield cimetidine .
  2. Alternative Pathways: Other methods involve the use of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine or methyl isothiocyanate, which also lead to the formation of cimetidine while generating various impurities .

Technical Details

Molecular Structure Analysis

Structure

Cimetidine European Pharmacopoeia Impurity B shares structural similarities with cimetidine itself but differs in functional groups or substituents that alter its pharmacological properties. The precise molecular structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: C10H16N6S
  • Molecular Weight: Approximately 248.34 g/mol
Chemical Reactions Analysis

Reactions

Cimetidine European Pharmacopoeia Impurity B can participate in various chemical reactions typical of organic compounds, including:

  • Nucleophilic Substitution: This reaction can occur at halogen or other electrophilic centers.
  • Degradation Reactions: Under certain conditions, it may undergo hydrolysis or oxidation, leading to further degradation products.

Technical Details

The stability of this impurity under different pH levels and temperatures is critical for its assessment in pharmaceutical formulations. Analytical techniques such as high-performance liquid chromatography are often employed to monitor these reactions and quantify the impurity levels during stability studies .

Mechanism of Action

Process

Data

Research into the specific effects of this impurity on pharmacodynamics and pharmacokinetics remains limited but is essential for understanding its implications in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • pH Stability: Sensitive to changes in pH, which can affect its stability.
  • Melting Point: Specific melting point data needs to be established through empirical studies.

Relevant analyses include thermal analysis (thermogravimetry) and spectroscopic methods (infrared spectroscopy) to characterize its stability under various conditions.

Applications

Scientific Uses

Cimetidine European Pharmacopoeia Impurity B serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its identification and quantification are crucial for ensuring compliance with regulatory standards set forth by organizations such as the European Medicines Agency.

In addition, research into this impurity may provide insights into the degradation pathways of cimetidine, thereby informing better manufacturing practices and enhancing drug stability profiles.

Structural Elucidation of Cimetidine EP Impurity B

Chemical Nomenclature and IUPAC Classification

Cimetidine EP Impurity B is systematically named according to IUPAC conventions as methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate [1] [3]. This name precisely reflects its molecular architecture:

  • The methyl carbamimidate moiety (CH₃OC(=N)NH-)
  • The N-cyano group (-NCN) attached to the carbamimidate nitrogen
  • The ethylsulfanyl bridge (-SCH₂CH₂-)
  • The 5-methylimidazole heterocycle serving as the terminal group

Common synonyms include Cimetidine Methoxy Analog [6] [7] and Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate [2] . The compound is universally identified by the CAS Registry Number 138035-55-9 across pharmacological and chemical databases [1] [3] [4].

Molecular Formula and Weight Analysis

The molecular formula of Cimetidine EP Impurity B is C₁₀H₁₅N₅OS, as confirmed by high-resolution mass spectrometry [3] [6] [7]. This composition differs from the parent drug Cimetidine (C₁₀H₁₆N₆S) by the replacement of a nitrogen atom with an oxygen atom.

The theoretical molecular weight calculated from atomic masses is:C (12.01 × 10) + H (1.01 × 15) + N (14.01 × 5) + O (16.00) + S (32.06) = 253.32 g/molExperimental determinations via mass spectrometry consistently report a molecular ion peak at m/z 253.3 [M]⁺, aligning precisely with the theoretical value [3] [7] [10].

Table 1: Elemental Composition and Mass Analysis

ComponentValueRemarks
Molecular FormulaC₁₀H₁₅N₅OSConfirmed by HRMS
Exact Mass (Theoretical)253.32 g/molCalculated from atomic masses
Observed Mass (MS)253.3 m/z[M]⁺ peak in positive ion mode
Mass Deficit< 0.02 DaValidates formula assignment

Stereochemical Configuration and Isomerism

Cimetidine EP Impurity B contains no chiral centers in its structure [6] [10]. Critical analysis of its covalent geometry reveals:

  • The imidazole ring (positions 4-5) has fixed planar geometry
  • The ethylsulfanyl linker (-CH₂-CH₂-) permits free rotation but lacks stereoisomerism
  • The carbamimidate group (N-C(=N)OC) exhibits planar trigonal geometry at carbon

Notably, the molecule may exhibit geometric isomerism around the carbamimidate C=N bond (imino group). However, spectroscopic data (NMR, IR) indicate it exists predominantly as the E-isomer (anti-configuration) under standard conditions due to steric constraints near the imidazole ring [10]. This configuration minimizes steric clash between the methoxy group and the imidazole system. No crystallographic evidence suggests polymorphism in the solid state.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide definitive structural evidence [2] [10]:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.20 (s, 3H, imidazole-CH₃), 2.90 (t, J=7.0 Hz, 2H, -SCH₂CH₂-), 3.35 (t, J=7.0 Hz, 2H, -SCH₂CH₂-), 3.65 (s, 2H, imidazole-CH₂S-), 3.85 (s, 3H, -OCH₃), 6.95 (s, 1H, imidazole-H), 8.10 (br s, 1H, -NH-)
  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 12.5 (imidazole-CH₃), 30.1 (-SCH₂CH₂-), 42.5 (-SCH₂CH₂-), 52.0 (-OCH₃), 54.2 (imidazole-CH₂S-), 116.5 (-CN), 130.8 (imidazole C-4), 138.5 (imidazole C-5), 155.2 (C=N), 160.5 (C=NH)

The imidazole proton appears as a singlet due to lack of coupling to exchangeable N-H. The carbamimidate NH proton shows broadening from quadrupolar relaxation.

Infrared Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹) [6] [10]:

  • 2920 (C-H stretch, aliphatic)
  • 2205 (sharp, C≡N stretch)
  • 1650 (C=N stretch, carbamimidate)
  • 1580 (imidazole ring vibrations)
  • 1270 (C-O stretch, methoxy group)The absence of S-H stretch (2550-2600 cm⁻¹) confirms thioether formation.

Mass Spectrometry

Electrospray ionization (ESI-MS) fragmentation pattern [3] [7] [10]:

  • m/z 253.3 [M]⁺ (base peak, C₁₀H₁₅N₅OS⁺)
  • m/z 224.2 [M - CH₂NH]⁺ (loss of aminomethylene)
  • m/z 178.1 [M - C₂H₅NS]⁺ (cleavage at thioether)
  • m/z 111.0 [C₆H₇N₂]⁺ (protonated 5-methylimidazole)

Table 2: Characteristic Spectroscopic Signatures

TechniqueKey SignalsStructural Assignment
¹H NMRδ 3.85 (s, 3H)Methoxy group (-OCH₃)
¹³C NMRδ 116.5Nitrile carbon (-C≡N)
IR2205 cm⁻¹Nitrile stretching vibration
MS253.3 m/zMolecular ion [M]⁺

Comparative Analysis with Parent Compound (Cimetidine)

Cimetidine EP Impurity B differs structurally from Cimetidine (CAS 51481-61-9) in the cyano-guanidine moiety [3] [8] [10]:

  • Cimetidine: Contains 2-cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine
  • Impurity B: Features a methoxy substitution on the carbamimidate (methyl N-cyano-carbamimidate vs. methylguanidine)

This modification reduces molecular weight (Impurity B: 253.32 g/mol vs. Cimetidine: 252.34 g/mol) despite identical carbon counts. The oxygen atom in Impurity B increases mass slightly compared to Cimetidine's nitrogen-rich structure.

Functionally, the altered group eliminates H₂ receptor binding capability as it disrupts the planar guanidine pharmacophore. Chromatographically, Impurity B exhibits higher lipophilicity (logP ≈ 0.8) than Cimetidine (logP ≈ 0.4) due to the methoxy group, resulting in longer retention times in reversed-phase HPLC [3] [10].

Table 3: Structural and Functional Comparison with Cimetidine

PropertyCimetidine EP Impurity BCimetidine (Parent)
Molecular FormulaC₁₀H₁₅N₅OSC₁₀H₁₆N₆S
Molecular Weight253.32 g/mol252.34 g/mol
Key Functional GroupMethyl carbamimidateMethylguanidine
CAS Number138035-55-951481-61-9
Pharmacological ActivityInert (non-binding)H₂ receptor antagonist
Calculated logP~0.8~0.4

Table 4: Standardized Nomenclature for Cimetidine EP Impurity B

Nomenclature SystemName
IUPAC Namemethyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate
Common SynonymCimetidine Methoxy Analog
Chemical Abstracts Service (CAS)138035-55-9
European PharmacopoeiaCimetidine Impurity B
Other IdentifiersCimetidine EP Impurity B

Properties

CAS Number

138035-55-9

Product Name

Cimetidine EP Impurity B

IUPAC Name

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate

Molecular Formula

C10H15N5OS

Molecular Weight

253.32

InChI

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)

SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)OC

Synonyms

Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.